molecular formula C13H18N4 B5505715 5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine

5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine

Cat. No.: B5505715
M. Wt: 230.31 g/mol
InChI Key: YBCQZRZPQCTREM-UHFFFAOYSA-N
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Description

5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.153146591 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Synthesis and Antibacterial Activity

A study conducted by Frolova et al. (2011) discovered a multicomponent reaction involving 3-aminopyrazol-5-ones, leading to the formation of novel heterocyclic compounds, including those similar to the pyrazolo[3,4-b]pyridine structure. These compounds showed notable antibacterial activities, indicating their potential use in antimicrobial therapies (Frolova et al., 2011).

Domino Reactions for Heterocyclic Synthesis

Research by Lipson et al. (2015) explored domino reactions of 3-methylpyrazol-5-amine with various aldehydes and ketones. This process led to the formation of partially hydrogenated cyclopenta[d]-pyrazolo[3,4-b]pyridine, among other compounds, highlighting a method for synthesizing structurally diverse heterocyclic systems (Lipson et al., 2015).

Synthesis and Conversion to Tricyclic Compounds

Toche et al. (2008) synthesized 5-Chloroethylpyrazolo[3,4-b]pyridines, which were then converted into tricyclic pyrazolo[3,4-b]-pyrrolo[2,3-d]pyridines. This research demonstrates a pathway for creating complex heterocyclic structures from simpler pyrazolo[3,4-b]pyridine derivatives (Toche et al., 2008).

Biomedical Applications Review

A comprehensive review by Donaire-Arias et al. (2022) covered over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing their synthesis methods, substituents variations, and diverse biomedical applications. This work provides a broad overview of the compound class's relevance in various medical and scientific contexts (Donaire-Arias et al., 2022).

Anticancer Agents

Chavva et al. (2013) synthesized a series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and screened them for anticancer activity against multiple cancer cell lines. This study highlights the potential use of pyrazolo[3,4-b]pyridine derivatives in cancer treatment (Chavva et al., 2013).

Properties

IUPAC Name

8-(2-methylpropyl)-4,5,7-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7-tetraen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-7(2)6-10-8-4-3-5-9(8)11-12(14)16-17-13(11)15-10/h7H,3-6H2,1-2H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCQZRZPQCTREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=NNC(=C2C3=C1CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine
Reactant of Route 2
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5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine
Reactant of Route 3
5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine
Reactant of Route 4
5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine
Reactant of Route 5
5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine
Reactant of Route 6
5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine

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